molecular formula C15H29Sn B14381607 CID 13182560

CID 13182560

Cat. No.: B14381607
M. Wt: 328.10 g/mol
InChI Key: QBDWOPYUBFPWGB-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 13182560” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C7H6N4O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

Common reagents and conditions used in these reactions include imidazole and phosgene for its synthesis, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions are amides, carbamates, ureas, and esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling reagent in peptide synthesis and in the formation of amides, carbamates, and ureas.

    Biology: It is employed in the modification of biomolecules and in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals and in drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by reacting with carboxylic acids and amines. The reaction proceeds through the formation of an intermediate imidazolide, which then reacts with the amine to form the amide bond. This mechanism is widely used in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its ability to avoid the use of thionyl chloride in acid chloride formation, which can cause side reactions. Additionally, carbonyldiimidazole is more easily handled and less reactive than acid chlorides, making it a preferred reagent in many organic synthesis applications .

Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene

Properties

Molecular Formula

C15H29Sn

Molecular Weight

328.10 g/mol

InChI

InChI=1S/2C7H13.CH3.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H2,1H3;1H3;

InChI Key

QBDWOPYUBFPWGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)[Sn](C)C2(CCCCC2)C

Origin of Product

United States

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